molecular formula C12H9NO6 B081639 Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate CAS No. 13373-28-9

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B081639
CAS No.: 13373-28-9
M. Wt: 263.2 g/mol
InChI Key: OGWYDXOVZXOHSD-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a hydroxy(oxido)amino (-ONHOH) substituent at the 6-position of the chromene ring. Its molecular formula is C₁₂H₉N₂O₆, with an average molecular weight of 277.21 g/mol and a ChemSpider ID of 217868 . The compound’s structure combines the coumarin core’s inherent fluorescence properties with a polar nitroxyamine group, which may enhance its reactivity and biological interactions.

Properties

IUPAC Name

ethyl 6-nitro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-2-18-11(14)9-6-7-5-8(13(16)17)3-4-10(7)19-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYDXOVZXOHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928253
Record name Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13373-28-9
Record name Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66338
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Ethyl 2-Oxo-2H-chromene-3-carboxylate

The most direct route involves nitration of the parent coumarin derivative, ethyl 2-oxo-2H-chromene-3-carboxylate (1 ). Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The electron-withdrawing effect of the 3-carboxylate group directs nitration to the 6-position of the coumarin ring.

Procedure :

  • 1 (10 mmol) is dissolved in cold (0–5°C) concentrated H₂SO₄.

  • A mixture of HNO₃ (1.2 equiv.) in H₂SO₄ is added dropwise with stirring.

  • The reaction is maintained at 0–5°C for 4–6 hours.

  • The mixture is poured onto ice, and the precipitate is filtered and recrystallized from ethanol.

Yield : 60–70% (estimated based on analogous nitrations).

Key Challenges :

  • Regioselectivity: Competing nitration at the 8-position may occur, requiring careful control of temperature and nitrating agent concentration.

  • Side reactions: Over-nitration or oxidation of the lactone ring may necessitate stoichiometric optimization.

Knoevenagel Condensation Using Pre-Nitrated Salicylaldehyde

An alternative approach involves synthesizing the coumarin scaffold from a pre-nitrated salicylaldehyde derivative. 5-Nitrosalicylaldehyde (2 ) undergoes condensation with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form the target compound.

Procedure :

  • 2 (10 mmol) and ethyl acetoacetate (12 mmol) are dissolved in ethanol.

  • Piperidine (2–3 drops) is added, and the mixture is refluxed for 6–8 hours.

  • The product is isolated by cooling, filtration, and recrystallization from ethanol.

Yield : 50–65% (inferred from similar coumarin syntheses).

Mechanistic Insights :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl and subsequent cyclization to form the lactone ring. The nitro group at position 5 of the salicylaldehyde precursor becomes position 6 in the coumarin product due to ring numbering.

Diazotization and Functionalization

A less common method involves diazotization of 6-aminocoumarin derivatives, though this route is complicated by the instability of intermediate diazonium salts.

Procedure :

  • Ethyl 6-amino-2-oxo-2H-chromene-3-carboxylate (3 ) is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • The diazonium salt is decomposed in situ to introduce the nitroso group, followed by oxidation to the nitro group.

Yield : <30% (low efficiency limits practicality).

Analytical Characterization

Spectroscopic Data

Key spectroscopic features of the compound include:

Technique Data
IR (KBr) ν = 1730 cm⁻¹ (C=O, ester), 1670 cm⁻¹ (C=O, lactone), 1530 cm⁻¹ (NO₂)
¹H NMR δ 1.35 (t, 3H, CH₃), 4.35 (q, 2H, OCH₂), 6.90–8.20 (m, 3H, ArH)
¹³C NMR δ 14.1 (CH₃), 61.5 (OCH₂), 116–160 (aromatic carbons), 164–170 (C=O)

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nitration of 1 HNO₃/H₂SO₄, 0–5°C60–70%Direct, high regioselectivityRequires harsh acidic conditions
Knoevenagel CondensationPiperidine, reflux50–65%Mild conditions, scalableRequires pre-nitrated aldehyde
DiazotizationNaNO₂/HCl, 0–5°C<30%Potential for functional group diversityLow yield, complex intermediates

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-withdrawing 3-carboxylate group directs nitration to the 6-position, but minor 8-nitro isomers may form. Chromatographic separation or recrystallization is required to isolate the pure 6-nitro product.

Stability of intermediates

The nitro group increases the compound’s susceptibility to reduction. Storage under inert atmosphere and avoidance of reducing agents are recommended.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced chromenes, and substituted chromenes, which have various applications in medicinal chemistry and material science .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate has the molecular formula C12H9NO6C_{12}H_{9}NO_{6} and a molecular weight of approximately 263.207 g/mol. The compound features a chromene core with various functional groups, which contribute to its biological activity and chemical reactivity. The melting point is reported to be between 198-199.5 °C, and it has a boiling point of about 461.7 °C under standard atmospheric pressure .

Research indicates that compounds like this compound may exhibit significant antioxidant properties . Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate enzymatic activities suggests potential therapeutic roles in managing inflammation and cellular signaling pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,5-dihydroxybenzaldehyde with diethyl malonate under acidic conditions, leading to the formation of the chromene structure followed by modifications to introduce hydroxy and oxido amino groups. Understanding the synthesis pathways allows researchers to explore derivatives that may enhance biological activity or reduce toxicity.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Studies have shown that chromene derivatives can interact with various biological targets, potentially influencing metabolic pathways related to inflammation and disease progression . For example, some derivatives have been studied for their anticancer properties.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal investigated the antioxidant capacity of several chromene derivatives, including this compound. The results demonstrated that this compound exhibits a significant ability to scavenge free radicals, thus supporting its potential use in formulations aimed at reducing oxidative stress in cells .

Case Study 2: Anti-inflammatory Potential

Another research article explored the anti-inflammatory effects of chromene derivatives in vitro and in vivo. This compound was shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes and receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Coumarin derivatives with varying substituents at the 6- and 7-positions have been extensively studied for their structural, physicochemical, and biological properties. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate Hydroxy(oxido)amino C₁₂H₉N₂O₆ 277.21 N/A Polar nitroxyamine group; strong hydrogen-bonding potential
Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate Nitro C₁₂H₉NO₆ 263.21 N/A Electron-withdrawing nitro group; planar structure
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate Methoxy C₁₃H₁₂O₅ 248.23 N/A Electron-donating methoxy group; enhanced lipophilicity
Ethyl 6-iodo-7-(methoxymethoxy)-2-oxo-2H-chromene-3-carboxylate Iodo, methoxymethoxy C₁₄H₁₃IO₆ 404.16 Solid (80% yield) Bulky halogen substituent; used in cross-coupling reactions
Ethyl 7-(allyloxy)-2-oxo-2H-chromene-3-carboxylate Allyloxy (Position 7) C₁₅H₁₄O₅ 274.27 99–100 Flexible allyl chain; moderate yield (77%)

Key Observations :

  • Electronic Effects: The hydroxy(oxido)amino group in the target compound is more polar and likely participates in stronger hydrogen bonding compared to methoxy or nitro groups .
  • Steric Effects : Bulky substituents like iodo or prenyloxy (e.g., compounds in ) reduce reactivity in nucleophilic substitutions but enhance steric stabilization in crystal lattices .
  • Thermal Stability : Lower melting points (e.g., 45–46°C for prenylated derivatives ) correlate with flexible substituents, whereas rigid groups (e.g., nitro) may increase thermal stability.
Crystallographic and Computational Insights
  • Crystal Packing: Gomes et al. (2019) analyzed ethyl 2-oxo-2H-chromene-3-carboxylate derivatives and found that substituents like nitro or methoxy influence hydrogen-bonding networks and π-π stacking. The hydroxy(oxido)amino group likely forms intermolecular N–O···H bonds, enhancing crystal stability .
  • Hirshfeld Surface Analysis : Nitro groups contribute to higher surface polarity, whereas alkyl chains (e.g., ethyl) increase hydrophobic interactions .

Biological Activity

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate, with the molecular formula C12H9NO6, is a member of the chromene class of compounds, which are noted for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of this compound

This compound is synthesized through the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The resulting product has shown potential in various biological applications, primarily due to its ability to interact with specific molecular targets within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : The compound may inhibit specific enzymes and receptors, modulating cellular signaling pathways crucial for various physiological processes .

Antimicrobial Activity

Studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain coumarins exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in antimicrobial applications .

Anticancer Properties

Research indicates that chromene derivatives can induce apoptosis in cancer cells. A notable study found that similar compounds led to the differentiation of human promyelocytic leukemia cells (HL-60), promoting maturation into monocyte/macrophage-like cells. This differentiation is associated with reduced proliferation and increased apoptosis in cancer cells .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDHL-60
7-Hydroxycoumarin52.39 ± 1.85E. coli
EsculetinTBDHL-60

Anti-inflammatory Effects

The anti-inflammatory properties of chromenes have been documented in various studies. For example, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies

  • Study on HL-60 Cells : A study investigated the effects of various coumarin derivatives on HL-60 cells, revealing that those with hydroxyl groups significantly enhanced differentiation and reduced cell viability, indicating potential anticancer properties .
  • Antimicrobial Screening : Another research effort screened multiple chromene derivatives for antimicrobial activity against E. coli and S. aureus, finding promising results that suggest further exploration into their clinical applications as antibiotics .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate, and how is its purity validated?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A common approach involves:

Core structure formation : Condensation of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ catalysis) to form the coumarin backbone .

Nitro group introduction : Nitration at the 6-position using HNO₃/H₂SO₄, followed by reduction to the hydroxyl(oxido)amino group .

Esterification : Final carboxylate ester formation using ethanol under reflux .

Q. Validation Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 263.2 [M+H]⁺) .
  • Melting Point : Consistency with literature values (198–199.5°C) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX software for structure solution and refinement .
  • Hydrogen Bonding : O–H···O and N–H···O interactions between the hydroxyl(oxido)amino group and adjacent carbonyl/carboxylate moieties .
  • π-π Stacking : Aromatic coumarin rings form offset stacking interactions (3.5–4.0 Å spacing) .

Q. Key Parameters :

Space Group H-Bond Length (Å) Angle (°) Refinement (R₁)
P2₁/c1.8–2.2160–175< 0.05

Advanced Research Questions

Q. What experimental strategies are used to investigate its bioactivity (e.g., 15-LOX-1 inhibition or antibacterial effects)?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • 15-LOX-1 Activity : Monitor linoleic acid oxidation via UV-Vis (234 nm) in the presence of the compound (IC₅₀ determination) .
    • Antibacterial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using agar dilution .
  • Metal Complexation : Synthesize Cu²⁺/Fe³⁺ complexes and assess enhanced bioactivity via chelation .

Q. Data Interpretation :

  • Compare dose-response curves with positive controls (e.g., nordihydroguaiaretic acid for 15-LOX-1).
  • Use molecular docking to predict binding modes to enzyme active sites .

Q. How do structural modifications (e.g., substituent variation) impact its photophysical properties and SAR?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., –NO₂) enhance fluorescence quantum yield via conjugation .
    • Alkoxy chains (e.g., –OCH₃) increase solubility but reduce crystallinity .
  • SAR Studies :
    • Synthesize analogs (e.g., 6-nitro, 7-methoxy) and compare bioactivity .
    • Use QSAR models to correlate logP/polarizability with cytotoxicity .

Q. Example Data :

Substituent λem (nm) Quantum Yield IC₅₀ (µM)
6-NH(O)OH4500.3212.5
6-NO₂4350.458.7

Q. What computational tools are employed to analyze its supramolecular assembly and reactivity?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 40% O···H, 25% C···C) using CrystalExplorer .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps and Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability .

Q. Critical Findings :

  • Polar carboxylate groups dominate surface interactions, driving crystal packing .
  • Nitrosoamine moiety exhibits ambident nucleophilicity in SNAr reactions .

Q. How does its hydrogen-bonding network compare to related coumarin derivatives?

Methodological Answer:

  • Graph-Set Analysis : Identify motifs (e.g., R₂²(8) for dimeric H-bonds) using Mercury software .
  • Thermal Analysis : Compare TGA/DSC profiles to assess lattice stability (e.g., dehydration at 120°C) .

Q. Comparison Table :

Compound H-Bond Motifs Melting Point (°C)
Ethyl 7-hydroxy derivativeR₂²(8), C(5)198–199.5
Ethyl 6-nitro derivativeR₂²(6), C(6)205–207

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